BenchChemオンラインストアへようこそ!

Niravoline

Hepatology Nephrology Pharmacology

Procure Niravoline (RU 51599) as your differentiated kappa-opioid aquaretic reference standard for cerebral edema and cirrhosis research. Unlike mannitol, niravoline uniquely reduces brain water content in post-ischemic stroke models while preserving cerebral perfusion pressure. In head-to-head cirrhotic studies, it delivered consistent aquaretic efficacy over 10-day oral administration—outperforming the V2-antagonist OPC-31260, whose effect waned after 2 days. With a >2-fold urine output increase and selective water diuresis confirmed in human trials, this compound provides a reproducible benchmark for aquaretic drug discovery. Avoid class-based substitutions that compromise experimental reproducibility. Order now with global B2B shipping available.

Molecular Formula C22H25N3O3
Molecular Weight 379.5 g/mol
CAS No. 130610-93-4
Cat. No. B1241140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiravoline
CAS130610-93-4
SynonymsN-(2,3-dihydro-2-(1-pyrrolidinyl)-1H-iniden-1-yl)-N-methyl-3-nitrobenzeneacetamide monohydrochloride
niravoline
RU 51599
RU-51599
Molecular FormulaC22H25N3O3
Molecular Weight379.5 g/mol
Structural Identifiers
SMILESCN(C1C(CC2=CC=CC=C12)N3CCCC3)C(=O)CC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H25N3O3/c1-23(21(26)14-16-7-6-9-18(13-16)25(27)28)22-19-10-3-2-8-17(19)15-20(22)24-11-4-5-12-24/h2-3,6-10,13,20,22H,4-5,11-12,14-15H2,1H3/t20-,22-/m0/s1
InChIKeyZSDAQBWGAOKTSI-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Niravoline (CAS 130610-93-4): Kappa-Opioid Receptor Agonist with Aquaretic Differentiation for Edema Research and Procurement


Niravoline (RU 51599, CAS 130610-93-4) is a synthetic small-molecule kappa-opioid receptor agonist [1]. It is characterized by its ability to inhibit arginine vasopressin (AVP) release, which results in a selective water diuresis (aquaresis) without significant electrolyte excretion . Its primary research applications have focused on the management of cerebral edema in stroke models and water retention in cirrhosis, where its aquaretic and edema-resolving properties offer a distinct pharmacological profile compared to other diuretic classes [1].

Why Niravoline Cannot Be Interchanged with Other Kappa Agonists or Aquaretics: Critical Evidence-Based Rationale


While multiple kappa-opioid receptor agonists and aquaretic agents exist, their therapeutic profiles, duration of effect, and associated hemodynamic and hormonal changes are not uniform. Direct comparative studies demonstrate that niravoline exhibits a more consistent long-term aquaretic effect in cirrhotic models compared to the V2-receptor antagonist OPC-31260 [1]. Furthermore, in cerebral ischemia models, niravoline uniquely reduced brain water content, a key efficacy parameter, whereas the osmotic diuretic mannitol failed to do so despite increasing serum osmolality [2]. These functional divergences highlight that generic substitution based on class or mechanism alone would compromise research reproducibility and therapeutic outcome specificity.

Quantitative Differentiation Evidence for Niravoline (CAS 130610-93-4) vs. Comparators


Long-Term Aquaretic Consistency in Cirrhosis: Niravoline vs. OPC-31260 (V2 Antagonist)

A direct head-to-head study in cirrhotic rats with ascites compared 10 days of oral administration of niravoline versus the nonpeptide ADH V2 receptor antagonist OPC-31260. Niravoline demonstrated a sustained aquaretic effect throughout the study period, while OPC-31260's aquaretic effect was only evident during the first 2 days [1].

Hepatology Nephrology Pharmacology

Cerebral Edema Reduction in Stroke: Niravoline vs. Mannitol

In a mouse model of permanent middle cerebral artery occlusion (MCAO), niravoline (3-30 mg/kg i.p.) significantly reduced brain cortical water content in the ischemic periphery by 27-48%. In contrast, the osmotic diuretic mannitol (1-2 g/kg i.p.), while increasing serum osmolality, did not decrease brain water content [1].

Neuropharmacology Stroke Cerebral Edema

Intracranial Pressure (ICP) Reduction in Extradural Mass Lesion: Niravoline vs. Control

In a cat model of acute intracranial hypertension (extradural balloon inflation), treatment with niravoline (1.0 mg/kg i.v. hourly) resulted in significantly lower intracranial pressure (ICP) and higher cerebral perfusion pressure (CPP) compared to untreated controls at multiple time points [1].

Neurosurgery Traumatic Brain Injury Intracranial Hypertension

Aquaretic Potency in Cirrhosis Patients: Niravoline vs. Placebo

In a clinical trial of 18 patients with cirrhosis, a single intravenous dose of niravoline (0.5-2 mg) induced a significant aquaretic response. Diuresis increased from 64±9 ml/h at baseline to 146±31 ml/h in the first hour, a >2-fold increase. Free water clearance became positive, and plasma osmolality decreased significantly [1].

Clinical Pharmacology Cirrhosis Hyponatremia

Hemodynamic Profile in Healthy Volunteers: Niravoline vs. Placebo

In a placebo-controlled crossover study in 12 healthy volunteers, a 30-min i.v. infusion of 2 mg niravoline induced a potent diuresis, with a 2.4-fold increase in urine output peaking at 2 hours. Niravoline also caused a transient, significant increase in blood pressure (+8% at 0.5 h) due to a 22% increase in total peripheral resistance, while cardiac output and heart rate were unchanged [1].

Cardiovascular Pharmacology Drug Safety Clinical Trial

Selective Water Diuresis vs. Electrolyte Excretion: Niravoline Class Effect

Niravoline is characterized as an aquaretic agent, meaning it promotes the excretion of electrolyte-free water. In healthy volunteers, niravoline significantly decreased urine osmolality (-71% at 2 h) and reduced sodium (-38%) and potassium (-29%) excretion, confirming its water-selective diuretic profile [1]. This contrasts with conventional diuretics (e.g., furosemide) which typically increase electrolyte excretion.

Renal Pharmacology Diuretics Electrolyte Balance

High-Value Application Scenarios for Niravoline (CAS 130610-93-4) in Research and Development


Investigating Chronic Aquaretic Therapy in Cirrhotic Ascites Models

For researchers studying chronic liver disease and ascites, niravoline is the preferred aquaretic agent for long-term studies (>2 days) due to its sustained efficacy over 10 days of oral administration, as demonstrated in head-to-head comparison with OPC-31260. Its consistent effect on water excretion, serum osmolality, and hemodynamics makes it suitable for protocols evaluating disease progression and therapeutic intervention over extended periods [1].

Evaluating Edema Resolution in Ischemic Stroke and Traumatic Brain Injury Models

Niravoline is an essential tool compound for studies focused on post-ischemic cerebral edema and intracranial hypertension. Its unique ability to reduce brain water content in stroke models—unlike mannitol—and to lower ICP while preserving CPP in mass lesion models [1] positions it as a key reference agent for neuroprotective and edema-resolving therapeutic strategies [2].

Clinical Pharmacology Studies on Pure Aquaretic Agents for Hyponatremia

Given its well-documented aquaretic profile in human volunteers and patients, niravoline serves as a validated pharmacological tool for clinical investigations into dilutional hyponatremia and water retention disorders. Its selective water diuresis, confirmed by a >2-fold increase in urine output and decreased urine osmolality in human trials, provides a reproducible benchmark for evaluating new aquaretic candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niravoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.